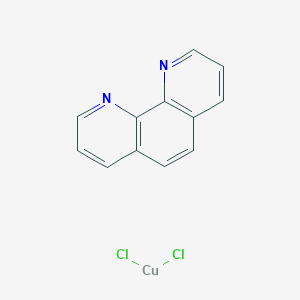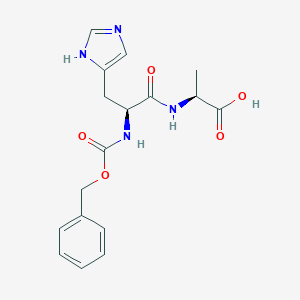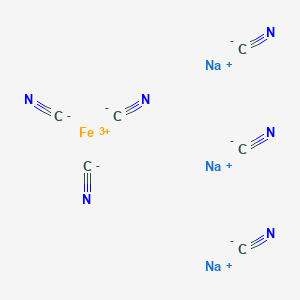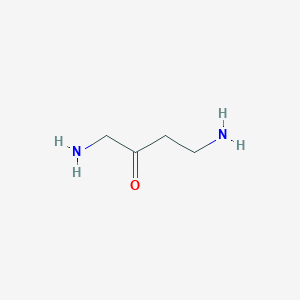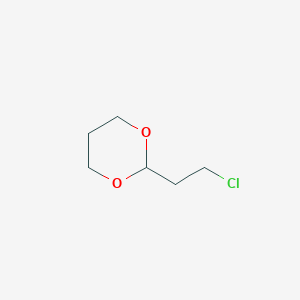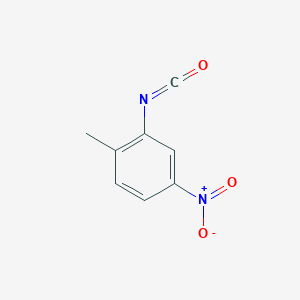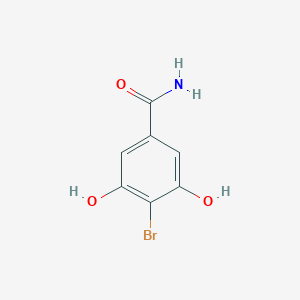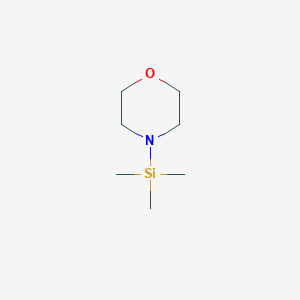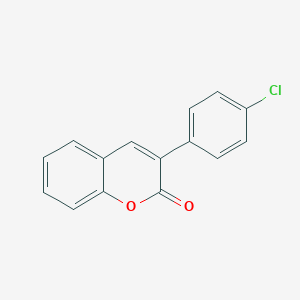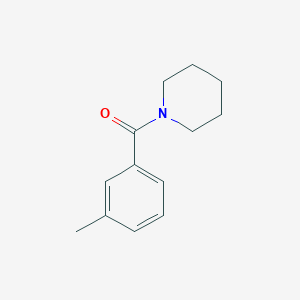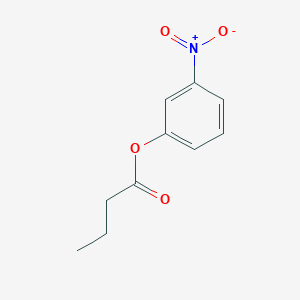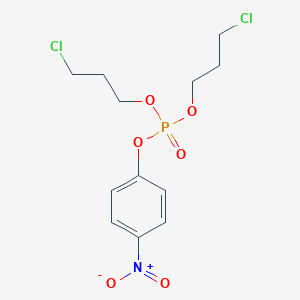
bis(3-chloropropyl) (4-nitrophenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(3-chloropropyl) (4-nitrophenyl) phosphate is an organophosphorus compound with the molecular formula C12H14Cl2NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid esterified with bis(3-chloropropyl) and p-nitrophenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester typically involves the reaction of phosphoric acid with 3-chloropropanol and p-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Esterification: Phosphoric acid is reacted with 3-chloropropanol in the presence of a catalyst such as sulfuric acid to form bis(3-chloropropyl) phosphate.
Nitration: The bis(3-chloropropyl) phosphate is then reacted with p-nitrophenol under acidic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester involves large-scale esterification and nitration processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
bis(3-chloropropyl) (4-nitrophenyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid, 3-chloropropanol, and p-nitrophenol.
Substitution: The chlorine atoms in the 3-chloropropyl groups can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Substitution: Requires the presence of nucleophiles and may be facilitated by catalysts or specific reaction conditions.
Major Products
Hydrolysis: Phosphoric acid, 3-chloropropanol, and p-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
bis(3-chloropropyl) (4-nitrophenyl) phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
bis(3-chloropropyl) (4-nitrophenyl) phosphate can be compared with other similar compounds such as:
Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the 3-chloropropyl groups.
Di-p-nitrophenyl phosphate: Another related compound with different ester groups.
Bis(4-nitrophenyl) hydrogen phosphate: Contains hydrogen phosphate instead of bis(3-chloropropyl) groups.
These comparisons highlight the unique structural features and reactivity of phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, making it distinct in its applications and chemical behavior.
Propriétés
Numéro CAS |
14663-71-9 |
|---|---|
Formule moléculaire |
C12H16Cl2NO6P |
Poids moléculaire |
372.13 g/mol |
Nom IUPAC |
bis(3-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c13-7-1-9-19-22(18,20-10-2-8-14)21-12-5-3-11(4-6-12)15(16)17/h3-6H,1-2,7-10H2 |
Clé InChI |
GNBHORGCHRXVMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
Key on ui other cas no. |
14663-71-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


